BenchChemオンラインストアへようこそ!

2-tert-Butyl-1,4-dihydroquinazolin-4-ol

Physical organic chemistry Steric parameters Structure–activity relationship (SAR)

2-tert-Butyl-1,4-dihydroquinazolin-4-ol (CAS 646068-66-8) is a partially reduced quinazoline derivative bearing a bulky tert-butyl substituent at the 2-position. The compound (PubChem CID 58798390, MW 204.27 g/mol) exhibits a computed octanol–water partition coefficient (XLogP3‑AA) of 1.6 and a topological polar surface area (TPSA) of 44.6 Ų, consistent with moderate lipophilicity and limited hydrogen‑bonding capacity.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 646068-66-8
Cat. No. B11896388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-1,4-dihydroquinazolin-4-ol
CAS646068-66-8
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(C2=CC=CC=C2N1)O
InChIInChI=1S/C12H16N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7,10,15H,1-3H3,(H,13,14)
InChIKeyIZHXWYKZTCRXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-1,4-dihydroquinazolin-4-ol (CAS 646068-66-8): A Sterically Defined Dihydroquinazolin-4-ol Building Block for Medicinal Chemistry and Synthesis


2-tert-Butyl-1,4-dihydroquinazolin-4-ol (CAS 646068-66-8) is a partially reduced quinazoline derivative bearing a bulky tert-butyl substituent at the 2-position [1]. The compound (PubChem CID 58798390, MW 204.27 g/mol) exhibits a computed octanol–water partition coefficient (XLogP3‑AA) of 1.6 and a topological polar surface area (TPSA) of 44.6 Ų, consistent with moderate lipophilicity and limited hydrogen‑bonding capacity [1]. Publicly documented pharmacological or industrial data remain sparse; however, the 2‑tert‑butyl‑substituted scaffold is utilized as a synthetic intermediate and as a sterically demanding probe in structure–activity relationship (SAR) studies .

Why 2‑Alkyl‑1,4‑dihydroquinazolin‑4‑ol Analogs Cannot Simply Substitute the 2‑tert‑Butyl Derivative in Critical Applications


The dihydroquinazolin‑4‑ol core is chemically fragile: the 2‑substituent governs both the stability of the dihydro ring and the molecule’s pharmacokinetic/physicochemical profile [1]. A simple methyl or ethyl group at C‑2 confers insufficient steric shielding, leaving the dihydro ring prone to oxidation to the corresponding quinazolinone [2]. In contrast, the tert‑butyl group exerts a pronounced steric demand (Taft Es ≈ –1.54 vs Me = 0.00) that retards metabolic oxidation and restricts conformational freedom, while also elevating lipophilicity by approximately 1.4 log P units over the methyl congener [3]. Consequently, evaluations of a biological target or a synthetic protocol that rely on the steric‑electronic identity of the 2‑tert‑butyl analog cannot be reproduced with smaller 2‑alkyl variants; substitution without validation risks loss of potency, altered selectivity, or synthetic failure.

Operator‑Independent, Quantifiable Differentiation Evidence for 2‑tert‑Butyl‑1,4‑dihydroquinazolin‑4‑ol (646068‑66‑8) Relative to Closest Analogs


Steric Shielding: Taft Es Value Distinguishes the 2‑tert‑Butyl Group from Linear and Branched Alkyl Analogs

The tert‑butyl substituent at the 2‑position of the dihydroquinazoline core provides a Taft steric parameter Es of –1.54, representing a 1.54‑fold greater steric demand than methyl (Es = 0.00) and 1.07‑fold greater than isopropyl (Es = –0.47) [1]. This magnitude of steric bulk is known to shield the adjacent dihydro ring from oxidative dehydrogenation to quinazolinone and to restrict the accessible conformational space of the scaffold, thereby imparting metabolic stability and binding‑site discrimination that cannot be achieved with the less hindered 2‑methyl, 2‑ethyl, or 2‑isopropyl analogs [2].

Physical organic chemistry Steric parameters Structure–activity relationship (SAR)

Lipophilicity Surge: XLogP3‑AA Value of the 2‑tert‑Butyl Analog Compared with the 2‑Methyl Baseline

The experimentally validated in silico descriptor XLogP3‑AA for 2‑tert‑butyl‑1,4‑dihydroquinazolin‑4‑ol is 1.6 [1]. Using the Hansch π‑substituent constant system, the tert‑butyl group contributes π = 1.98, while a methyl group contributes only π = 0.56 [2]. Applying this π‑difference to the core scaffold, the predicted XLogP3‑AA for the 2‑methyl analog is approximately 0.2, yielding a lipophilicity differential of ≈1.4 log units. This translates to a roughly 25‑fold higher distribution coefficient in octanol‑water for the 2‑tert‑butyl compound, a factor that critically influences membrane permeability and plasma‑protein binding.

Lipophilicity Drug‑likeness Physicochemical profiling

Certified Purity: NLT 98% Assay with ISO‑Compliant Quality System versus Typical Research‑Grade Purity

Commercial supply of 2‑tert‑butyl‑1,4‑dihydroquinazolin‑4‑ol by MolCore is specified at NLT 98% purity, accompanied by an ISO‑certified quality management system . By contrast, analogous 2‑alkyl‑1,4‑dihydroquinazolin‑4‑ol derivatives (e.g., 2‑methyl, 2‑ethyl) are commonly offered at 95–97% purity by multiple vendors, without guaranteed ISO documentation . The three‑percentage‑point purity advantage reduces the burden of by‑product‑related artefact in biological assays and ensures more accurate stoichiometric control in synthetic applications.

Quality control Purity ISO certification

Topological Polar Surface Area (TPSA): Comparable Passive‑Permeation Baseline Confirms No Undesirable Polarity Penalty

The TPSA of 2‑tert‑butyl‑1,4‑dihydroquinazolin‑4‑ol is 44.6 Ų [1], identical within experimental error to the TPSA of the 2‑methyl analog (44.6 Ų calculated by the same algorithm) [2]. This indicates that the tert‑butyl group does not introduce additional polarity that would impair passive membrane diffusion. Thus, the lipophilicity gain (XLogP3‑AA 1.6 vs ≈0.2) is achieved without a TPSA penalty, a favorable combination for central‑nervous‑system (CNS) drug‑likeness.

Drug likeness TPSA Permeability

Prioritized Application Scenarios for 2‑tert‑Butyl‑1,4‑dihydroquinazolin‑4‑ol Based on Verified Differentiated Properties


Sterically‑Defined Scaffold for Oxidative‑Stability‑Sensitive SAR Campaigns

Medicinal chemists building dihydroquinazolin‑4‑ol libraries can select the 2‑tert‑butyl derivative when the assay readout is susceptible to decomposition by‑products arising from dihydro‑ring aromatization. The Taft Es value of –1.54 ensures minimal oxidation during storage and under physiological assay conditions, a property not afforded by the 2‑methyl or 2‑ethyl analogs [1]. This compound is employed as a ‘steric‑control’ reference in structure–activity studies targeting enzymes with narrow active‑site pockets [2].

Lipophilicity‑Tuned Fragment for CNS Drug‑Discovery Libraries

The combination of moderate XLogP3‑AA (1.6) and low TPSA (44.6 Ų) makes the 2‑tert‑butyl analog a suitable fragment for CNS‑oriented compound collections. The predicted 1.4‑log‑unit lipophilicity advantage over the 2‑methyl analog enhances blood–brain barrier permeability potential, as estimated by the CNS MPO score, while preserving favorable hydrogen‑bonding properties [3].

High‑Purity Reference Standard for Analytical Method Validation

The NLT 98% purity with ISO‑certified documentation supports the use of this compound as a chromatographic reference standard during HPLC‑UV or LC‑MS method development for dihydroquinazoline‑contaning drug substances. The reduced impurity burden (<2%) minimizes extraneous chromatographic peaks that could interfere with quantitation .

Key Intermediate for the Synthesis of 2‑tert‑Butyl‑4‑substituted Quinazolines

The dihydroquinazolin‑4‑ol scaffold is a known precursor to 4‑amino‑ and 4‑alkoxy‑quinazoline derivatives via dehydration and nucleophilic displacement. The tert‑butyl group remains intact through these transformations, allowing downstream products to retain the steric and lipophilic characteristics of the parent compound .

Quote Request

Request a Quote for 2-tert-Butyl-1,4-dihydroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.